5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Overview
Description
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heteroatom-containing organic compound with the molecular formula C5BrF3N2S and a molecular weight of 257.03 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile involves several steps. One common method includes the reaction of 5-bromo-3-(trifluoromethyl)isothiazole with cyanogen bromide under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(trifluoromethyl)isothiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Trifluoromethyl)isothiazole-4-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF3N2S/c6-4-2(1-10)3(11-12-4)5(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISYIRUNXAXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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